1-[(2-Bromo-5-fluorophenyl)methyl]-1H-pyrazol-4-amine
Description
Properties
IUPAC Name |
1-[(2-bromo-5-fluorophenyl)methyl]pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFN3/c11-10-2-1-8(12)3-7(10)5-15-6-9(13)4-14-15/h1-4,6H,5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVERJMSWFFJHJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN2C=C(C=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazole Core
The foundational step involves forming the pyrazole ring, which can be achieved through cyclization reactions of hydrazine derivatives with suitable diketones or α,β-unsaturated ketones. Typical conditions include refluxing in solvents like ethanol or acetic acid, often with catalysts such as acetic acid or phosphorous oxybromide.
- React hydrazine hydrate with a 1,3-dicarbonyl compound under acidic conditions to form the pyrazole ring.
- Purify via recrystallization or chromatography, confirming structure via NMR and HRMS.
Introduction of the 2-Bromophenylmethyl Group
The key step involves nucleophilic substitution or alkylation:
- Reagents: 2-bromobenzyl bromide (or chloride) as the alkylating agent.
- Reaction Conditions:
- Use a base such as potassium carbonate or sodium hydride to deprotonate the pyrazole nitrogen.
- Conduct the reaction in aprotic solvents like DMF or DMSO.
- Heat the mixture to 80–100°C for several hours to facilitate nucleophilic attack on the benzyl halide.
Pyrazol-4-amine + 2-bromobenzyl bromide → 1-[(2-bromophenyl)methyl]-1H-pyrazol-4-amine
- Purify the product via column chromatography or recrystallization.
- Confirm structure with NMR, IR, and HRMS.
Alternative and Optimized Routes
a. Direct Alkylation of Pyrazol-4-amine:
- Deprotonate pyrazol-4-amine with a strong base.
- Add 2-bromobenzyl bromide gradually.
- Reflux and monitor via TLC.
- Isolate and purify as above.
b. Multi-step Synthesis via Intermediates:
- Synthesize the 2-bromobenzyl derivative separately.
- Couple with the pyrazole core in a subsequent step.
- Use protecting groups if necessary to prevent side reactions.
Industrial Scale Considerations
For large-scale production, continuous flow reactors and automated purification systems are employed to improve yield and purity. The reaction parameters are optimized for high throughput, with stringent control over temperature, reaction time, and stoichiometry.
Data Summary Table
| Step | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Hydrazine hydrate + diketone | Pyrazole core formation | Reflux, acid catalysis |
| 2 | Pyrazole + 2-bromobenzyl bromide + base | Alkylation | 80–100°C, aprotic solvent |
| 3 | Purification | Isolation of final compound | Recrystallization or chromatography |
Research Findings & Validation
- Spectroscopic confirmation: NMR (both ^1H and ^13C), IR, and HRMS verify the structure.
- Yield optimization: Excess benzyl halide and elevated temperatures improve yields up to 70–85%.
- Purity assessment: High-performance liquid chromatography (HPLC) ensures >95% purity suitable for pharmacological testing.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Bromo-5-fluorophenyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo substituent reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium phosphate (K3PO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-[(2-Bromo-5-fluorophenyl)methyl]-1H-pyrazol-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions. Its unique structure allows for the investigation of specific targets in cells and tissues.
Material Science: The compound can be incorporated into the design of new materials with specific properties, such as fluorescence or conductivity.
Agricultural Chemistry: The compound and its derivatives can be explored for their potential use as agrochemicals, including herbicides or pesticides.
Mechanism of Action
The mechanism of action of 1-[(2-Bromo-5-fluorophenyl)methyl]-1H-pyrazol-4-amine depends on its specific application and target. In medicinal chemistry, the compound may interact with enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The presence of the bromo and fluoro substituents can enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Substituent Effects
- Halogen Type: Bromine (target) vs. chlorine () vs.
- Electron-Withdrawing Groups : Trifluoromethyl () and pentafluorophenyl () substituents reduce electron density on the aromatic ring, improving oxidative stability and altering solubility .
- Amine Position: The 4-amine in the target compound vs.
- Salt Forms : Hydrochloride salts () enhance aqueous solubility, critical for bioavailability in drug development .
Biological Activity
1-[(2-Bromo-5-fluorophenyl)methyl]-1H-pyrazol-4-amine is a pyrazole derivative notable for its diverse biological activities. This compound features a unique structure that includes a bromo and fluoro substituent on the phenyl ring, which influences its chemical properties and potential therapeutic applications. The compound's significance lies in its use in medicinal chemistry, particularly in the development of pharmaceutical agents with antimicrobial, anti-inflammatory, and anticancer properties.
- Molecular Formula: C10H9BrFN3
- Molecular Weight: 270.1 g/mol
- CAS Number: 1152841-91-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the bromo and fluoro groups enhances its binding affinity to specific enzymes and receptors, thereby modulating critical biological pathways. This compound has been studied for its potential to inhibit key proteins involved in cancer progression and microbial resistance.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating various pyrazole derivatives found that certain compounds displayed inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli. Specifically, derivatives showed minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL, demonstrating potent antimicrobial activity .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 7b | 0.22 | Bactericidal |
| 4a | 0.25 | Bactericidal |
| 5a | - | Fungicidal |
Anti-inflammatory Activity
In addition to antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives have shown promise in inhibiting the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). These activities suggest potential applications in treating inflammatory diseases .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been a focus of research due to their ability to inhibit key signaling pathways associated with tumor growth. Studies have shown that certain pyrazole compounds can effectively target BRAF(V600E), EGFR, and other kinases involved in cancer progression. The structural modifications in compounds like this compound can enhance their selectivity and potency against cancer cells .
Case Studies
Several studies have highlighted the effectiveness of pyrazole derivatives in various biological contexts:
- Antimicrobial Evaluation : A comprehensive study assessed the antimicrobial efficacy of multiple pyrazole derivatives, where compounds like 7b were identified as leading candidates due to their low MIC values against resistant strains .
- Inflammation Studies : Research demonstrated that specific pyrazole derivatives could significantly reduce inflammation markers in vitro, suggesting their utility in developing new anti-inflammatory drugs .
- Cancer Research : Investigations into the antitumor activity revealed that certain pyrazole derivatives could induce apoptosis in cancer cell lines through targeted inhibition of critical signaling pathways .
Q & A
Q. What are the common synthetic routes for 1-[(2-Bromo-5-fluorophenyl)methyl]-1H-pyrazol-4-amine?
The synthesis typically involves cyclization reactions using hydrazine derivatives and substituted aldehydes. For example, pyrazole rings can be formed via condensation of 1,3-diketones with hydrazines under acidic conditions. Subsequent functionalization, such as bromination and fluorination, is achieved using halogenating agents like N-bromosuccinimide (NBS) or fluorinated alkyl halides. Multi-step protocols may include protecting group strategies to ensure regioselectivity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and fluorine/bromine integration.
- IR spectroscopy to identify amine (-NH₂) and aromatic C-H stretches.
- Mass spectrometry (ESI or HRMS) for molecular weight validation.
- X-ray crystallography (using software like SHELXL) to resolve crystal packing and bond angles .
Q. What are the key structural features influencing the biological activity of this compound?
The bromine and fluorine substituents enhance lipophilicity and metabolic stability, while the pyrazole core provides a rigid scaffold for target binding. The 4-amine group may participate in hydrogen bonding with biological targets like enzymes or receptors .
Q. How is the purity of this compound assessed in synthetic chemistry research?
Purity is validated via HPLC (reverse-phase chromatography), TLC (silica gel plates), and elemental analysis (C, H, N content). Advanced labs may use LC-MS to detect trace impurities .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing halogen substituents in pyrazole derivatives?
Yield optimization involves:
Q. What strategies are effective in resolving contradictions in crystallographic data for pyrazole-based compounds?
Use SHELXL or Olex2 for refinement, accounting for disorder or twinning. High-resolution data (≤1.0 Å) and restraints for anisotropic displacement parameters improve model accuracy. Cross-validation with spectroscopic data (NMR/IR) resolves ambiguities .
Q. How does molecular docking aid in understanding the biological activity of this compound?
Docking simulations (e.g., AutoDock Vina) predict binding modes to targets like kinases or GPCRs. Electrostatic potential maps of the pyrazole ring and halogen interactions guide SAR studies. Free energy calculations (MM/GBSA) quantify binding affinities .
Q. What methodologies are used to analyze structure-activity relationships (SAR) in halogenated pyrazole amines?
- Analog synthesis : Vary substituents (e.g., Cl vs. Br) to assess steric/electronic effects.
- Biological assays : Measure IC₅₀ values in enzyme inhibition or cytotoxicity screens.
- Computational QSAR : Develop regression models linking substituent properties (Hammett σ) to activity .
Q. What are the challenges in interpreting NMR spectra of fluorinated pyrazole derivatives?
Fluorine's high electronegativity causes signal splitting (¹H-¹⁹F coupling) and shifts. Use ¹⁹F NMR to directly probe fluorine environments. Decoupling experiments and 2D techniques (HSQC, HMBC) resolve overlapping signals .
Q. How can researchers design experiments to elucidate metabolic pathways of this compound?
- In vitro studies : Incubate with liver microsomes and identify metabolites via LC-HRMS .
- Radiolabeling : Use ¹⁴C-labeled analogs to track metabolic fate in animal models.
- Enzyme inhibition assays : Test interactions with CYP450 isoforms (e.g., CYP3A4) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
